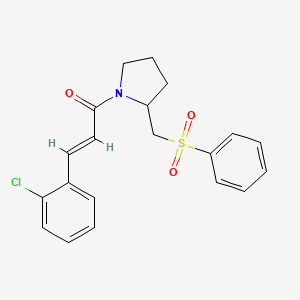

(E)-3-(2-chlorophenyl)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO3S/c21-19-11-5-4-7-16(19)12-13-20(23)22-14-6-8-17(22)15-26(24,25)18-9-2-1-3-10-18/h1-5,7,9-13,17H,6,8,14-15H2/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELIDCJOFUITIL-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C=CC2=CC=CC=C2Cl)CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(N(C1)C(=O)/C=C/C2=CC=CC=C2Cl)CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(2-chlorophenyl)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)prop-2-en-1-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- A pyrrolidine ring , which contributes to its pharmacological properties.

- A phenylsulfonyl group , known for enhancing biological activity through interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

- Enzyme inhibition : Compounds with a phenylsulfonyl group can act as inhibitors of specific enzymes, influencing various biochemical pathways.

- Receptor modulation : The presence of the pyrrolidine moiety may allow for interaction with neurotransmitter receptors, potentially affecting central nervous system activities.

Antimicrobial Activity

Studies have shown that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- IC50 values against various bacterial strains have been reported in the micromolar range, indicating moderate to strong antibacterial effects.

Anticancer Activity

Research into the anticancer potential of related compounds suggests:

- Inhibition of cancer cell proliferation : Certain derivatives have demonstrated the ability to inhibit growth in various cancer cell lines, with IC50 values ranging from 0.5 µM to 10 µM.

Study on Antiproliferative Effects

A recent study investigated the antiproliferative effects of a related compound on human cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).

- Results : The compound showed significant cytotoxicity with IC50 values of 4.5 µM for HeLa and 6.8 µM for MCF7 cells, suggesting selective toxicity towards cancerous cells.

Study on Enzyme Inhibition

Another study focused on the enzyme inhibition properties:

- Target Enzyme : Protein kinase involved in cell signaling.

- Findings : The compound exhibited an IC50 value of 25 nM, indicating potent inhibition and suggesting a mechanism for its anticancer activity.

Data Summary Table

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, primarily attributed to its interaction with various biological targets. Notably, it has been investigated for its effects on the following systems:

- Serotonin Receptors : Research indicates that modifications around the pyrrolidine and sulfonamide moieties can enhance the compound’s affinity for serotonin receptors, particularly 5-HT6 and 5-HT7. These receptors are crucial in the treatment of mood disorders and cognitive deficits associated with conditions like dementia and Alzheimer's disease .

- Epidermal Growth Factor Receptor (EGFR) : The compound has shown potential in degrading EGFR, including mutant forms associated with certain cancers. This mechanism involves the ubiquitination of the EGFR protein, suggesting a pathway for targeted cancer therapies .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of (E)-3-(2-chlorophenyl)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)prop-2-en-1-one:

- Study on Serotonin Modulation : A study published in ACS Omega explored the structure-activity relationship (SAR) of arylsulfone derivatives, including this compound, highlighting its balanced affinity for serotonin receptors. The findings indicated that modifications could enhance therapeutic efficacy while maintaining metabolic stability .

- Anticancer Activity : In preclinical models, compounds similar to this compound exhibited significant antitumor activity by inhibiting EGFR signaling pathways. This positions the compound as a promising candidate for further development in oncology .

- Safety Profile Evaluation : Toxicological assessments have indicated that the compound possesses a favorable safety profile at therapeutic doses, making it a viable candidate for clinical trials aimed at treating mood disorders and certain cancers .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Variations in the phenyl ring substituents significantly influence electronic and steric properties:

Key Findings :

Modifications to the Pyrrolidine Ring

The pyrrolidine ring’s substitution pattern affects solubility and steric interactions:

Q & A

Basic: What synthetic methodologies are recommended for preparing (E)-configured enones like this compound?

Answer:

The Claisen-Schmidt condensation is the most reliable method for synthesizing (E)-configured α,β-unsaturated ketones. Key steps include:

- Base selection: Use NaOH or KOH in ethanol/water mixtures to promote aldol condensation between aryl ketones and substituted aldehydes.

- Stereocontrol: Maintain reaction temperatures below 60°C to favor (E)-isomer formation via kinetic control .

- Workup: Acidify the reaction mixture (pH ~3) to precipitate the product, followed by recrystallization in ethanol or acetonitrile.

Example protocol from analogous compounds:

| Reactants | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chlorobenzaldehyde + Pyrrolidinone derivative | Ethanol/Water | 50 | 68–72 |

Basic: How can the structural configuration of this compound be confirmed experimentally?

Answer:

Use a combination of spectroscopic and crystallographic techniques:

- X-ray diffraction (XRD): Resolve the (E)-configuration and dihedral angles between aromatic rings (e.g., C=C bond length ~1.34 Å, consistent with enone systems) .

- FTIR: Identify carbonyl stretching (~1670 cm⁻¹) and C=C vibrations (~1600 cm⁻¹).

- NMR: Confirm the (E)-isomer via coupling constants (J = 12–16 Hz for trans-vinylic protons) .

Advanced: How do computational methods like DFT enhance understanding of this compound’s electronic properties?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can:

- Predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For similar compounds, HOMO-LUMO gaps range from 3.5–4.2 eV .

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Validate experimental XRD bond lengths/angles with <2% deviation .

Advanced: What experimental design is recommended for evaluating antimicrobial activity?

Answer:

Follow standardized protocols for structure-activity relationship (SAR) studies:

- Microbial strains: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, plus fungal species (e.g., C. albicans).

- Controls: Use ciprofloxacin (bacteria) and fluconazole (fungi) as positive controls.

- Dosage: Prepare serial dilutions (1–256 µg/mL) in DMSO and measure minimum inhibitory concentrations (MIC) via broth microdilution .

Example SAR findings from analogous compounds:

| Substituent | MIC (S. aureus) (µg/mL) | MIC (E. coli) (µg/mL) |

|---|---|---|

| 2-Chlorophenyl | 16 | 64 |

| 4-Methoxyphenyl | 32 | 128 |

Advanced: How can contradictions in biological activity data between similar compounds be resolved?

Answer:

Contradictions often arise from substituent effects or assay variability. Mitigate by:

- Systematic SAR analysis: Compare logP, polar surface area, and steric parameters (e.g., 2-chloro vs. 4-methoxy groups reduce polarity, enhancing membrane permeability) .

- Standardize assays: Use CLSI guidelines for MIC determination and validate with triplicate experiments.

- Molecular docking: Correlate activity with binding affinity to target enzymes (e.g., dihydrofolate reductase) .

Advanced: What strategies optimize non-linear optical (NLO) properties in such enones?

Answer:

Enhance NLO response via:

- Electron-withdrawing groups: Introduce nitro or sulfonyl groups to increase hyperpolarizability (β).

- Crystal engineering: Polar space groups (e.g., Pca2₁) align dipole moments for stronger second-harmonic generation (SHG). For a related compound, SHG efficiency was 1.5× urea .

Advanced: How do solvent and pH affect the compound’s stability in formulation studies?

Answer:

- Solubility: Use polar aprotic solvents (e.g., DMSO) for stock solutions. Aqueous solubility is typically <0.1 mg/mL, requiring co-solvents like PEG-400.

- pH stability: Avoid alkaline conditions (pH >8) to prevent enone hydrolysis. Monitor degradation via HPLC at λ = 254 nm .

Advanced: How can crystallographic data resolve discrepancies between computational and experimental geometries?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.